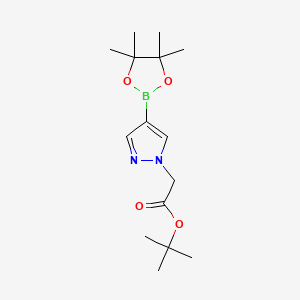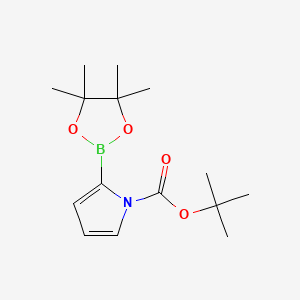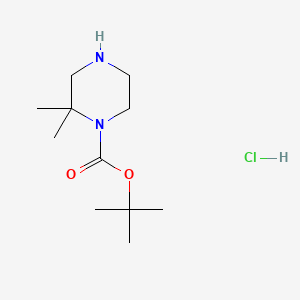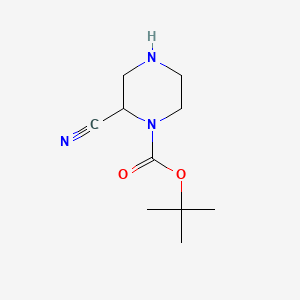![molecular formula C13H22N2O3 B592260 tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 1158750-91-4](/img/structure/B592260.png)
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has an average mass of 254.325 Da and a mono-isotopic mass of 254.163040 Da .
Molecular Structure Analysis
The InChI code for “tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-13(10-15)6-7-14-9-13/h14H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Decomposition and Environmental Applications
The decomposition of air toxics, including various ether compounds, using cold plasma reactors presents a potential application area. Studies like the one conducted by Hsieh et al. (2011) demonstrate the feasibility of applying radio frequency (RF) plasma technology for decomposing and converting compounds such as methyl tert-butyl ether (MTBE) into simpler molecules. This suggests that tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate could similarly be studied for its decomposability and conversion into less harmful or more useful substances, particularly in environmental remediation efforts (Hsieh et al., 2011).
Biodegradation and Groundwater Treatment
Research on microbial degradation of compounds like MTBE and tert-butyl alcohol (TBA) in subsurface environments (Schmidt et al., 2004) can inform the biodegradability and environmental fate of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate. Understanding how similar compounds degrade under various redox conditions could help in assessing the environmental impact of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate and its potential as a target for bioremediation strategies (Schmidt et al., 2004).
Synthetic and Pharmaceutical Applications
The synthesis and application of azines, as reviewed by Safari and Gandomi-Ravandi (2014), provide insights into the chemistry of compounds containing nitrogen atoms and multiple bonds. Given the structure of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate, which includes nitrogen atoms and a complex ring system, this compound may find applications in the synthesis of N-heterocycles or as an intermediate in the production of pharmaceuticals and other organic compounds (Safari & Gandomi-Ravandi, 2014).
Adsorption and Removal of Contaminants
The adsorption studies of MTBE from the environment discussed by Vakili et al. (2017) suggest another potential application of tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate in environmental science. Understanding the adsorption characteristics of similar compounds can aid in the development of methods for the removal of this compound from water and other environmental matrices, potentially leveraging its unique structure for selective adsorption processes (Vakili et al., 2017).
properties
IUPAC Name |
tert-butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-5-13(9-15)7-10(16)14-8-13/h4-9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCCTNIYGSOUBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30745331 |
Source


|
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
CAS RN |
1158750-91-4 |
Source


|
| Record name | 1,1-Dimethylethyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30745331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 2-(Methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B592185.png)

![tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B592190.png)
![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B592191.png)
![tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B592193.png)
![tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B592195.png)


